molecular formula C16H16N4O5S B2738917 5-((3-((6-methylpyridazin-3-yl)oxy)pyrrolidin-1-yl)sulfonyl)benzo[d]oxazol-2(3H)-one CAS No. 2034581-93-4

5-((3-((6-methylpyridazin-3-yl)oxy)pyrrolidin-1-yl)sulfonyl)benzo[d]oxazol-2(3H)-one

Cat. No.: B2738917
CAS No.: 2034581-93-4
M. Wt: 376.39
InChI Key: JLMJTYCQBBHSOK-UHFFFAOYSA-N
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Description

5-((3-((6-methylpyridazin-3-yl)oxy)pyrrolidin-1-yl)sulfonyl)benzo[d]oxazol-2(3H)-one is a complex organic compound notable for its diverse applications in various fields, including chemistry, biology, medicine, and industry. This compound contains a benzo[d]oxazol-2(3H)-one core, a pyrrolidine ring, and a sulfonamide functional group. The intricate structure provides the molecule with unique properties that make it a significant subject of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-((3-((6-methylpyridazin-3-yl)oxy)pyrrolidin-1-yl)sulfonyl)benzo[d]oxazol-2(3H)-one involves multiple steps:

  • Formation of Benzo[d]oxazol-2(3H)-one Core: : Starting with 2-aminophenol and a carboxylic acid derivative in the presence of a condensing agent.

  • Introduction of the Pyrrolidine Ring: : The pyrrolidine moiety is introduced through a nucleophilic substitution reaction.

  • Attachment of the Sulfonyl Group: : This is achieved using sulfonyl chlorides under basic conditions.

  • Linking the 6-methylpyridazin-3-yl Group: : The final step often involves etherification with 6-methylpyridazin-3-ol in the presence of a suitable base.

Industrial Production Methods

Industrial production may involve the optimization of these synthetic routes to increase yield and reduce cost. Catalytic methods and high-throughput screening of reaction conditions are typical approaches to achieve large-scale production efficiently.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The compound undergoes oxidation reactions, particularly at the sulfur atom in the sulfonyl group.

  • Reduction: : The nitrogens in the benzo[d]oxazol-2(3H)-one core are susceptible to reduction.

  • Substitution: : Various functional groups can be substituted on the pyrrolidine or benzoxazole rings.

Common Reagents and Conditions

  • Oxidizing agents: : Hydrogen peroxide, m-chloroperoxybenzoic acid.

  • Reducing agents: : Lithium aluminum hydride, sodium borohydride.

  • Substitution conditions: : Base catalysts such as potassium carbonate in dimethylformamide.

Major Products

  • Oxidation Products: : Sulfoxides and sulfones.

  • Reduction Products: : Reduced nitrogen derivatives.

  • Substitution Products: : Varied functionalized derivatives depending on the substituted group.

Scientific Research Applications

5-((3-((6-methylpyridazin-3-yl)oxy)pyrrolidin-1-yl)sulfonyl)benzo[d]oxazol-2(3H)-one has been extensively studied for its diverse applications:

  • Chemistry: : Used as an intermediate in organic synthesis.

  • Biology: : Serves as a probe in biochemical assays.

  • Medicine: : Investigated for its potential as a therapeutic agent, particularly in oncology and anti-inflammatory research.

  • Industry: : Applied in the development of advanced materials and chemical sensors.

Mechanism of Action

The compound exerts its effects through interactions with various molecular targets, primarily enzymes and receptors. The benzo[d]oxazol-2(3H)-one core interacts with protein active sites, while the pyrrolidine ring enhances binding affinity. The sulfonyl group is crucial for solubility and permeability, facilitating cellular uptake and interaction with intracellular targets.

Comparison with Similar Compounds

Compared to other benzo[d]oxazole derivatives, 5-((3-((6-methylpyridazin-3-yl)oxy)pyrrolidin-1-yl)sulfonyl)benzo[d]oxazol-2(3H)-one stands out due to the unique combination of structural features:

  • 5-sulfonylbenzoxazoles: : Typically lack the pyrrolidine ring, limiting their biological activity.

  • 6-methylpyridazinyl derivatives: : Often do not include a benzo[d]oxazole core, making them less effective in binding to certain proteins.

List of Similar Compounds

  • 5-sulfonylbenzoxazole

  • 6-methylpyridazinyl ethers

  • Pyrrolidinyl benzoxazoles

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Biological Activity

The compound 5-((3-((6-methylpyridazin-3-yl)oxy)pyrrolidin-1-yl)sulfonyl)benzo[d]oxazol-2(3H)-one is a complex organic molecule that combines various functional groups, suggesting potential biological activities. This article explores the biological activity of this compound, its mechanisms of action, and relevant case studies and research findings.

Structural Overview

The compound features several notable structural elements:

  • Pyrrolidine ring : Known for its ability to interact with various biological targets.
  • Pyridazine moiety : Often associated with diverse pharmacological effects.
  • Benzo[d]oxazole : Contributes to the compound's stability and potential bioactivity.

The biological activity of this compound is likely mediated through its interaction with specific molecular targets, including enzymes and receptors. The presence of nitrogen-containing heterocycles enhances its potential to modulate biological pathways.

Potential Mechanisms Include:

  • Receptor Binding : The compound may act as an agonist or antagonist at various receptors, influencing cellular signaling pathways.
  • Enzyme Inhibition : It may inhibit specific enzymes involved in metabolic processes, potentially leading to therapeutic effects.
  • Modulation of Ion Channels : The structure suggests possible interactions with ion channels, affecting neuronal excitability and neurotransmitter release.

Biological Activity

Research indicates that compounds with similar structures often exhibit a range of pharmacological effects, including:

  • Antimicrobial Activity : Some derivatives have shown efficacy against bacterial strains.
  • Anticancer Properties : Investigations into similar compounds suggest potential applications in cancer therapy due to their ability to induce apoptosis in cancer cells.
  • CNS Effects : The presence of pyrrolidine and pyridazine rings indicates possible neuroactive properties, which could be explored for treating neurological disorders.

Case Studies and Research Findings

  • Anticancer Activity :
    • A study on related benzo[d]oxazole derivatives demonstrated significant cytotoxic effects on various cancer cell lines, suggesting that modifications in the sulfonamide group could enhance potency against specific cancers .
  • Neuropharmacological Effects :
    • Research has shown that compounds containing pyrrolidine rings can modulate GABAergic neurotransmission, potentially offering anxiolytic effects . This aligns with the structural features of the target compound.
  • Antimicrobial Properties :
    • A series of experiments indicated that similar sulfonamide-containing compounds exhibited broad-spectrum antimicrobial activity, warranting further investigation into the specific efficacy of this compound against resistant strains .

Data Tables

PropertyValue
Molecular FormulaC₁₅H₁₈N₄O₃S
Molecular Weight342.39 g/mol
CAS Number2034501-69-2
Melting PointNot Available
SolubilitySoluble in DMSO

Properties

IUPAC Name

5-[3-(6-methylpyridazin-3-yl)oxypyrrolidin-1-yl]sulfonyl-3H-1,3-benzoxazol-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N4O5S/c1-10-2-5-15(19-18-10)24-11-6-7-20(9-11)26(22,23)12-3-4-14-13(8-12)17-16(21)25-14/h2-5,8,11H,6-7,9H2,1H3,(H,17,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLMJTYCQBBHSOK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(C=C1)OC2CCN(C2)S(=O)(=O)C3=CC4=C(C=C3)OC(=O)N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N4O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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